3,5-Bis(methoxycarbonyl)benzoic acid
Overview
Description
3,5-Bis(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C11H10O6. It is also known by its IUPAC name, 1,3,5-benzenetricarboxylic acid, 1,3-dimethyl ester . This compound is characterized by the presence of two methoxycarbonyl groups attached to a benzene ring, making it a derivative of benzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Bis(methoxycarbonyl)benzoic acid can be synthesized through various methods. One common synthetic route involves the esterification of 3,5-dicarboxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid groups to their corresponding methyl esters .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Esterification: The compound can be further esterified to form more complex esters.
Hydrolysis: The ester groups can be hydrolyzed back to carboxylic acids under acidic or basic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Esterification: Methanol and sulfuric acid under reflux conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Hydrolysis: 3,5-Dicarboxybenzoic acid.
Nitration: 3,5-Bis(methoxycarbonyl)-2-nitrobenzoic acid.
Halogenation: 3,5-Bis(methoxycarbonyl)-2-bromobenzoic acid.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,5-Bis(methoxycarbonyl)benzoic acid depends on the specific reactions it undergoes. For instance, during hydrolysis, the ester groups are cleaved to form carboxylic acids, which can then participate in further chemical reactions. In substitution reactions, the aromatic ring’s electron density influences the reactivity and position of incoming substituents .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(methoxycarbonyl)benzoic acid: Similar structure but with methoxycarbonyl groups at different positions on the benzene ring.
1,2,4-Benzenetricarboxylic acid, 1,2-dimethyl ester: Another derivative of benzoic acid with three carboxylic acid groups, two of which are esterified.
Uniqueness
3,5-Bis(methoxycarbonyl)benzoic acid is unique due to the specific positioning of its ester groups, which influences its chemical reactivity and the types of reactions it can undergo. This positional isomerism can lead to different physical and chemical properties compared to its analogs .
Properties
IUPAC Name |
3,5-bis(methoxycarbonyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O6/c1-16-10(14)7-3-6(9(12)13)4-8(5-7)11(15)17-2/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZWRRQXMPHWIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497021 | |
Record name | 3,5-Bis(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38588-64-6 | |
Record name | 3,5-Bis(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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